molecular formula C14H11ClN4O2 B2613203 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1255782-22-9

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No.: B2613203
CAS No.: 1255782-22-9
M. Wt: 302.72
InChI Key: PGCCHCVIIFQWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties The compound 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid (CAS: 902502-24-3) has the molecular formula C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol. It features a triazolo[4,3-b]pyridazine core substituted with a 3-chlorophenyl group at position 6 and a propanoic acid moiety at position 3 .

Properties

IUPAC Name

3-[6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-3-1-2-9(8-10)11-4-5-12-16-17-13(19(12)18-11)6-7-14(20)21/h1-5,8H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCCHCVIIFQWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the formation of the triazolopyridazine core.

    Cyclization: The intermediate product undergoes cyclization to form the triazolopyridazine ring.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity. Additionally, the use of automated synthesis and purification systems would streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

a. 3-Substituted Phenyl-6-Substituted Phenyl Derivatives
Compounds such as 3-phenyl-6-(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (6b) and 3-(4’-chlorophenyl)-6-(4’-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (9b) exhibit structural similarity but differ in substituents. These derivatives were synthesized via cyclization of β-aroyl propionic acid with hydrazine hydrate, followed by chlorination and hydrazine substitution .

  • Biological Activity : Electron-donating groups (e.g., 4’-tolyl) enhance antibacterial potency against Staphylococcus aureus and Escherichia coli, while electron-withdrawing groups (e.g., 4’-chlorophenyl) improve antifungal activity against Candida albicans .
  • Key Difference: The absence of the propanoic acid group in these analogues reduces solubility but may increase lipophilicity and membrane permeability .

b. 6-Chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine This compound (CAS: Not provided) replaces the propanoic acid with a 3-methylphenyl group. Single-crystal X-ray studies confirm planar geometry, with a mean C–C bond length of 0.005 Å .

Functional Group Modifications

a. Methoxy Substitution: 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid Replacing chlorine with methoxy (C₉H₁₀N₄O₃, MW: 222.21) alters electronic properties.

b. Tertiary Amine Derivatives: 3-[6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic Acid The dimethylamino group introduces basicity (pKa ~8–10), improving solubility at physiological pH. However, this modification may increase metabolic susceptibility due to N-demethylation pathways .

Pharmacologically Optimized Derivatives

PF-4254644: A c-Met inhibitor featuring a 1-methylpyrazole substituent and quinolyl group. This derivative demonstrates high potency (IC₅₀ < 1 nM) and selectivity, attributed to optimized steric and electronic interactions with the kinase domain .

  • Key Contrast: The propanoic acid group in the target compound may limit blood-brain barrier penetration compared to PF-4254644’s lipophilic quinoline moiety.

SAR Insights :

  • Propanoic Acid Group: Enhances aqueous solubility but may reduce cell permeability.
  • 3-Chlorophenyl Substituent : The electron-withdrawing chlorine may stabilize aromatic π-π interactions in target binding pockets.
  • Position 6 Modifications: Bulky substituents (e.g., 4’-phenoxyphenyl) improve antifungal activity, while smaller groups (e.g., methyl) favor antibacterial effects .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Susceptibility : Triazolo[4,3-b]pyridazines are prone to hepatic metabolism, particularly oxidation of the triazole ring and hydrolysis of ester/amide derivatives .
  • Propanoic Acid Advantage: The carboxylic acid group may facilitate renal excretion, reducing toxicity risks compared to methyl ester derivatives (e.g., methyl 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoate hydrochloride) .

Biological Activity

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

  • Molecular Formula : C₁₁H₈ClN₄O₂
  • Molecular Weight : 246.66 g/mol
  • CAS Number : 88066-77-7

Biological Activity Overview

The compound has been evaluated for its cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The following sections detail the findings from various studies.

In Vitro Evaluation

A study assessed the cytotoxic effects of this compound using the MTT assay. The results indicated significant cytotoxicity with varying IC₅₀ values across different cell lines:

Cell LineIC₅₀ (μM)Remarks
A5491.06 ± 0.16High sensitivity
MCF-71.23 ± 0.18Moderate sensitivity
HeLa2.73 ± 0.33Lower sensitivity

These findings suggest that the compound exhibits potent anti-cancer activity, particularly against lung and breast cancer cell lines .

The mechanism underlying the cytotoxic effects of this compound involves inhibition of the c-Met kinase pathway. The IC₅₀ value for c-Met inhibition was found to be approximately 0.090 μM, indicating a strong affinity for this target . The c-Met pathway is critical in various cancers as it regulates cell proliferation and survival.

Apoptosis Induction

Further analysis revealed that treatment with the compound led to late apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in sensitive cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine structure can significantly affect biological activity. For instance, halogen substitutions on the aromatic ring were shown to influence cytotoxicity levels across different derivatives .

Case Studies

In a comparative study of various triazolo-pyridazine derivatives, compounds structurally similar to this compound demonstrated varying degrees of cytotoxicity and c-Met inhibition:

CompoundIC₅₀ (μM)Target
Compound 12e1.06 ± 0.16A549
Compound 13e0.09c-Met
Compound 19e<10Various

These case studies underscore the potential of this class of compounds in developing targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.